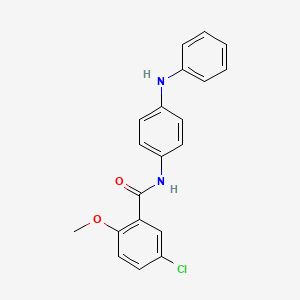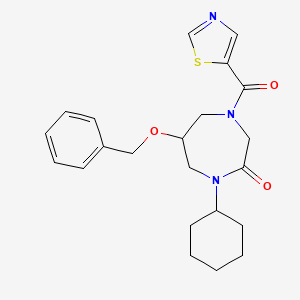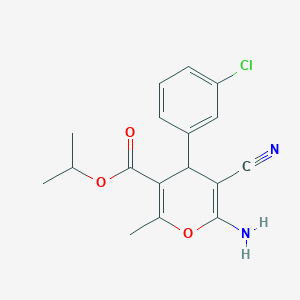
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and exhibits a unique mechanism of action that makes it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone involves the inhibition of protein kinase CK2, an enzyme that plays a crucial role in cell proliferation and survival. By inhibiting CK2, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects. In cancer cells, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can inhibit the aggregation of amyloid beta, preventing the formation of toxic plaques in the brain.
実験室実験の利点と制限
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone exhibits potent activity against cancer cells and has neuroprotective effects, making it a promising candidate for drug development. However, the limitations of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone. One potential direction is the development of novel drugs based on the structure of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone that exhibit improved solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone and its potential therapeutic applications in other diseases. Finally, the development of targeted drug delivery systems that can deliver 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone specifically to cancer cells or brain tissues could further enhance its therapeutic potential.
合成法
The synthesis of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with aniline and propyl bromide in the presence of a catalyst. The reaction yields 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone as a white crystalline solid with a melting point of 188-190°C.
科学的研究の応用
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
特性
IUPAC Name |
2-anilino-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-7-12-10(2)15-14(17-13(12)18)16-11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFXZHIPHLRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate](/img/structure/B6115219.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6115221.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B6115226.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6115234.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)

![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)

![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![3-{1-[3-(acetylamino)benzoyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B6115306.png)
![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)
![1-ethyl-7-methyl-4-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6115318.png)